molecular formula C16H9ClN2O B12217253 4-Chloro-2-phenyl[1]benzofuro[3,2-d]pyrimidine

4-Chloro-2-phenyl[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B12217253
M. Wt: 280.71 g/mol
InChI Key: AFNALEGCHSTFAX-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by the presence of a chloro group at the 4th position and a phenyl group at the 2nd position of the benzofuro[3,2-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzofuran with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine, which can exhibit different physical and chemical properties .

Scientific Research Applications

4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. The compound’s ability to bind to these targets is influenced by its structural features, such as the chloro and phenyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H9ClN2O

Molecular Weight

280.71 g/mol

IUPAC Name

4-chloro-2-phenyl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C16H9ClN2O/c17-15-14-13(11-8-4-5-9-12(11)20-14)18-16(19-15)10-6-2-1-3-7-10/h1-9H

InChI Key

AFNALEGCHSTFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43

Origin of Product

United States

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